molecular formula C8H14O2 B178076 (4S)-4-(2-methylpropyl)oxolan-2-one CAS No. 172796-26-8

(4S)-4-(2-methylpropyl)oxolan-2-one

Cat. No.: B178076
CAS No.: 172796-26-8
M. Wt: 142.2 g/mol
InChI Key: XKBPFNXEZIMLCB-ZETCQYMHSA-N
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Description

(4S)-4-(2-methylpropyl)oxolan-2-one is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-methylpropyl)oxolan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a γ-hydroxy acid or its derivative under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high efficiency and scalability in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-methylpropyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4S)-4-(2-methylpropyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(2-methylpropyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Isobutyltetrahydrofuran-2-one: A similar compound without the (S)-configuration.

    Tetrahydrofuran: A simpler compound with a similar ring structure but without the isobutyl group.

    γ-Butyrolactone: A structurally related compound with a lactone ring.

Uniqueness

(4S)-4-(2-methylpropyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stereochemistry and functional group interactions are critical.

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)3-7-4-8(9)10-5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPFNXEZIMLCB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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